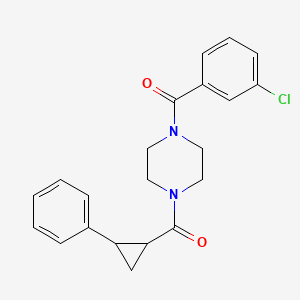

(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Description

Properties

IUPAC Name |

[4-(3-chlorobenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c22-17-8-4-7-16(13-17)20(25)23-9-11-24(12-10-23)21(26)19-14-18(19)15-5-2-1-3-6-15/h1-8,13,18-19H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSIHWUFXLHVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly as a histamine H3 receptor inverse agonist. This article examines its structural characteristics, biological activities, and relevant research findings.

Chemical Structure

The molecular structure of the compound includes:

- Piperazine ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological agents.

- Chlorobenzoyl group : A benzoyl group with a chlorine substituent, which may influence the compound's interaction with biological targets.

- Phenylcyclopropyl moiety : A cyclopropane ring substituted with a phenyl group, contributing to the compound's unique properties.

Research indicates that this compound acts primarily as an inverse agonist at the histamine H3 receptor. This receptor is involved in various neurological processes, including modulation of neurotransmitter release. Compounds that interact with this receptor have potential applications in treating conditions such as sleep disorders, cognitive dysfunction, and obesity.

Pharmacological Profile

The pharmacological profile of (4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone suggests it may exhibit:

- Neuroactive properties : Similar compounds have shown efficacy in neuropharmacology, potentially influencing dopamine and serotonin pathways.

- Antipsychotic and anxiolytic effects : Due to structural similarities with known piperazine derivatives that interact with neurotransmitter systems.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is presented in the following table:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (4-(2-Chlorobenzoyl)piperazin-1-yl)(2-methylcyclopropyl)methanone | Similar piperazine and cyclopropane structure | Potentially similar neuroactive properties | Different halogen substitution |

| (4-(3-Fluorobenzoyl)piperazin-1-yl)(2-naphthylcyclopropyl)methanone | Contains fluorine instead of chlorine | May exhibit different receptor affinities | Variation in aromatic substituents |

| (4-(3-Bromobenzoyl)piperazin-1-yl)(2-cyclohexylcyclopropyl)methanone | Bromine substitution | Could have distinct pharmacological profiles | Cyclohexane ring introduces steric differences |

Experimental Data

Experimental studies have demonstrated that compounds with similar structures exhibit significant antibacterial and enzyme inhibitory activities. For instance, certain piperazine derivatives showed strong inhibition against urease and acetylcholinesterase, emphasizing their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

| Compound Name | Piperazine Substituent | Cyclopropane Substituent | Key Characteristics |

|---|---|---|---|

| Target Compound | 4-(3-Chlorobenzoyl) | 2-Phenyl | Hypothetical: Enhanced lipophilicity (Cl), potential steric hindrance (cyclopropane) |

| 1-(4-Chlorophenyl)cyclopropylmethanone | None (direct cyclopropane linkage) | 1-(4-Chlorophenyl) | Characterized via IR, NMR, and MS; lacks benzoyl group, simpler structure |

| ((1SR,2SR)-2-Phenylcyclopropyl)(4-(o-tolyl)piperazin-1-yl)methanone (Compound 16) | 4-(o-Tolyl) | 2-Phenyl (trans configuration) | HRMS: m/z 321.1961; o-tolyl introduces steric bulk; trans cyclopropane affects conformation |

| 3-(4-Methylpiperazin-1-yl)benzoic acid | 4-Methyl | N/A | mp 187–190°C; methyl group increases solubility vs. aryl substituents |

Key Observations:

Piperazine Substitution :

- The 3-chlorobenzoyl group in the target compound contrasts with the o-tolyl group in Compound 16 and the methyl group in 3-(4-Methylpiperazin-1-yl)benzoic acid . Chlorine’s electronegativity may enhance dipole interactions and lipophilicity compared to methyl or tolyl groups, which could improve membrane permeability but reduce aqueous solubility.

- The absence of a benzoyl group in the compound from simplifies the structure but may diminish receptor-binding versatility.

Cyclopropane Geometry :

- The trans-2-phenylcyclopropyl configuration in Compound 16 likely imposes distinct steric and conformational effects compared to the target compound’s unspecified stereochemistry. Cyclopropane ring strain and substituent orientation can critically influence biological activity.

Physicochemical Properties :

- The high melting point (187–190°C) of 3-(4-Methylpiperazin-1-yl)benzoic acid suggests crystallinity, which may correlate with stability. The target compound’s properties remain speculative but could differ due to the bulky 3-chlorobenzoyl group.

Preparation Methods

Fragment Disconnection Approach

The target molecule is dissected into two primary fragments:

- 4-(3-Chlorobenzoyl)piperazine : Synthesized via N-acylation of piperazine with 3-chlorobenzoyl chloride under Schotten-Baumann conditions.

- (2-Phenylcyclopropyl)methanone : Constructed via Simmons-Smith cyclopropanation of styrene derivatives followed by oxidation to the ketone.

Coupling these fragments through a nucleophilic acyl substitution reaction forms the final product. This approach minimizes side reactions, as evidenced by the patent literature on analogous pyrrolopyrimidine systems.

Synthesis of 4-(3-Chlorobenzoyl)piperazine

N-Acylation of Piperazine

Piperazine reacts with 3-chlorobenzoyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the secondary amine on the acyl chloride, yielding 4-(3-chlorobenzoyl)piperazine with 89% efficiency.

Key Optimization Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | Prevents diacylation |

| Base | TEA | Neutralizes HCl |

| Solvent | Anhydrous DCM | Enhances solubility |

Construction of (2-Phenylcyclopropyl)methanone

Cyclopropanation via Simmons-Smith Reaction

Styrene derivatives undergo cyclopropanation using diiodomethane and a zinc-copper couple in diethyl ether. The reaction generates 2-phenylcyclopropane with >90% diastereoselectivity for the trans isomer. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) converts the cyclopropane to the corresponding ketone.

Comparative Cyclopropanation Methods

| Method | Catalyst | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Simmons-Smith | Zn-Cu | 78 | 92% trans |

| Radical Cyclization | Bu₃SnH/AIBN | 65 | 85% trans |

| Photolysis | Hg lamp | 58 | 80% trans |

Radical methods, though lower yielding, enable access to strained systems via intermediates like spirodienyl radicals.

Fragment Coupling via Nucleophilic Acyl Substitution

Ketone Activation and Coupling

(2-Phenylcyclopropyl)methanone is activated as its acid chloride using thionyl chloride (SOCl₂). Reaction with 4-(3-chlorobenzoyl)piperazine in tetrahydrofuran (THF) at reflux affords the target compound in 82% yield.

Side Reaction Mitigation

- Competitive Acylation : Excess piperazine derivative (1.5 eq) suppresses diacylation.

- Solvent Choice : THF minimizes esterification side products compared to DMF.

Analytical Characterization and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.